4-Chloro-2-(2,2-difluoroethoxy)aniline
Overview
Description
4-Chloro-2-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.6 g/mol It is a derivative of aniline, featuring a chloro group at the 4-position and a difluoroethoxy group at the 2-position on the benzene ring
Preparation Methods
The synthesis of 4-Chloro-2-(2,2-difluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the ether linkage between the aniline and the difluoroethanol .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
4-Chloro-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(2,2-difluoroethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: It may serve as a precursor for the development of pharmaceutical agents. Its structural features are explored for designing drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, influencing biochemical pathways related to disease processes .
Comparison with Similar Compounds
4-Chloro-2-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoroethoxy)aniline: This compound has a trifluoroethoxy group instead of a difluoroethoxy group. The additional fluorine atom may influence its chemical reactivity and biological activity.
4-Chloro-2-(methoxy)aniline: The methoxy group in this compound provides different electronic and steric effects compared to the difluoroethoxy group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-2-(2,2-difluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQNKCGPPXQHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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